molecular formula C23H25NO5 B4041351 N-benzyl-4-naphthalen-1-yloxybutan-1-amine;oxalic acid

N-benzyl-4-naphthalen-1-yloxybutan-1-amine;oxalic acid

Cat. No.: B4041351
M. Wt: 395.4 g/mol
InChI Key: IZMUPPWDXHPICI-UHFFFAOYSA-N
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Description

N-benzyl-4-naphthalen-1-yloxybutan-1-amine; oxalic acid is a complex organic compound that combines a benzyl group, a naphthalene moiety, and a butanamine chain

Scientific Research Applications

N-benzyl-4-naphthalen-1-yloxybutan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-naphthalen-1-yloxybutan-1-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the naphthalen-1-yloxybutan-1-amine: This can be achieved through a nucleophilic substitution reaction where naphthalen-1-ol reacts with 4-chlorobutan-1-amine in the presence of a base.

    Benzylation: The resulting product is then subjected to a benzylation reaction using benzyl chloride and a suitable base, such as sodium hydride, to form N-benzyl-4-naphthalen-1-yloxybutan-1-amine.

    Oxalic Acid Addition: Finally, the compound is treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-naphthalen-1-yloxybutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and naphthalene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene and benzyl groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzyl or naphthalene derivatives.

Mechanism of Action

The mechanism of action of N-benzyl-4-naphthalen-1-yloxybutan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like naphthalene-1-ol and naphthalene-2-ol.

    Benzylamines: Compounds such as N-benzylamine and N-benzyl-2-phenylethylamine.

Uniqueness

N-benzyl-4-naphthalen-1-yloxybutan-1-amine is unique due to its combination of a benzyl group, a naphthalene moiety, and a butanamine chain. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-benzyl-4-naphthalen-1-yloxybutan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO.C2H2O4/c1-2-9-18(10-3-1)17-22-15-6-7-16-23-21-14-8-12-19-11-4-5-13-20(19)21;3-1(4)2(5)6/h1-5,8-14,22H,6-7,15-17H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMUPPWDXHPICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCCOC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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